molecular formula C14H10N2O2S B11516240 Benzamide, N-2-benzothiazolyl-2-hydroxy- CAS No. 101622-73-5

Benzamide, N-2-benzothiazolyl-2-hydroxy-

Cat. No.: B11516240
CAS No.: 101622-73-5
M. Wt: 270.31 g/mol
InChI Key: DUTZWMOREYSZIY-UHFFFAOYSA-N
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Description

Benzamide, N-2-benzothiazolyl-2-hydroxy- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-2-benzothiazolyl-2-hydroxy- typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The cyclization step may require heating to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-2-benzothiazolyl-2-hydroxy- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: Benzamide, N-2-benzothiazolyl-2-hydroxy- can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, N-2-benzothiazolyl-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence.

Mechanism of Action

The mechanism of action of Benzamide, N-2-benzothiazolyl-2-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

    Benzothiazole: A simpler structure without the benzamide group.

    2-Aminobenzothiazole: Contains an amino group instead of the benzamide group.

    Benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of the benzamide group.

Uniqueness: Benzamide, N-2-benzothiazolyl-2-hydroxy- is unique due to the presence of both the benzamide and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

101622-73-5

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C14H10N2O2S/c17-11-7-3-1-5-9(11)13(18)16-14-15-10-6-2-4-8-12(10)19-14/h1-8,17H,(H,15,16,18)

InChI Key

DUTZWMOREYSZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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